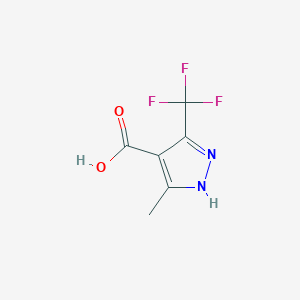

5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

描述

Structural Characteristics and Nomenclature

The structural framework of this compound encompasses a sophisticated arrangement of functional groups that contribute to its unique chemical properties and reactivity profile. The compound possesses the molecular formula C₆H₅F₃N₂O₂ with a molecular weight of 194.111 atomic mass units, representing a compact yet functionally diverse molecular architecture. The pyrazole core consists of a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms in the 1,2-positions, which forms the foundation for the molecule's heterocyclic character. This ring system exhibits planar geometry with carbon-nitrogen distances measuring approximately 1.33 Ångströms, reflecting the delocalized electron system characteristic of aromatic heterocycles.

The trifluoromethyl substituent at the 3-position introduces significant electronic effects through its formula of negative CF₃, where three fluorine atoms replace the hydrogen atoms of a methyl group. This substitution pattern creates a highly electronegative functional group with an electronegativity intermediate between fluorine and chlorine, substantially influencing the compound's acidity and electronic distribution. The carboxylic acid functionality positioned at the 4-carbon contributes both hydrogen bonding capability and acidic properties, while the methyl group at the 5-position provides steric bulk and hydrophobic character. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the complete name indicating the positions and nature of all substituents on the pyrazole ring system.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Units |

|---|---|---|

| Molecular Formula | C₆H₅F₃N₂O₂ | - |

| Molecular Weight | 194.111 | g/mol |

| Exact Mass | 194.030319 | g/mol |

| Density | 1.6 ± 0.1 | g/cm³ |

| Boiling Point | 334.4 ± 42.0 | °C at 760 mmHg |

| Flash Point | 156.0 ± 27.9 | °C |

| Vapor Pressure | 0.0 ± 0.8 | mmHg at 25°C |

| Index of Refraction | 1.488 | - |

| LogP | 2.24 | - |

| Chemical Abstracts Service Number | 1402447-01-1 | - |

The three-dimensional molecular geometry exhibits specific conformational preferences influenced by the electronic properties of the substituents and potential intramolecular interactions. The trifluoromethyl group adopts a configuration that minimizes steric hindrance while maximizing electronic stabilization through resonance effects with the pyrazole ring system. The carboxylic acid moiety can participate in hydrogen bonding interactions, either intramolecularly with the nitrogen atoms of the pyrazole ring or intermolecularly with other molecules, contributing to the compound's aggregation behavior and solubility characteristics.

Historical Development in Heterocyclic Chemistry

The historical development of pyrazole chemistry traces its origins to the pioneering work of German chemist Ludwig Knorr, who coined the term "pyrazole" in 1883 and established the foundational understanding of this heterocyclic system. This nomenclature emerged during a period of intense investigation into nitrogen-containing heterocycles, as chemists sought to understand and classify the diverse array of aromatic ring systems containing heteroatoms. The early synthetic approaches to pyrazole compounds were exemplified by the classical method developed by Hans von Pechmann in 1898, who successfully synthesized pyrazole from acetylene and diazomethane, establishing one of the first reliable routes to this heterocyclic framework. This methodology represented a significant advancement in heterocyclic synthesis, providing researchers with access to the pyrazole scaffold for further derivatization and study.

The evolution of pyrazole chemistry continued throughout the early twentieth century as researchers discovered that substituted pyrazoles exhibited remarkable biological activities and unique chemical properties. The first natural pyrazole compound, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959, marking a significant milestone in the recognition of pyrazoles as naturally occurring heterocycles with potential biological significance. This discovery highlighted the importance of pyrazole-containing compounds in biological systems and spurred further investigation into their synthesis and applications. The development of more sophisticated synthetic methodologies, including cyclocondensation reactions of hydrazine derivatives with carbonyl systems and dipolar cycloaddition approaches, expanded the accessible chemical space of pyrazole derivatives.

The introduction of fluorinated substituents into pyrazole chemistry represents a more recent development that has gained considerable momentum in contemporary research. The incorporation of trifluoromethyl groups into heterocyclic systems emerged as researchers recognized the unique properties conferred by carbon-fluorine bonds, including enhanced metabolic stability, altered electronic properties, and modified lipophilicity. The specific combination of trifluoromethyl substitution with carboxylic acid functionality in pyrazole systems represents an advanced approach to molecular design, combining the stability and electronic effects of fluorination with the versatility of carboxylic acid chemistry. This synthetic strategy has proven particularly valuable in pharmaceutical chemistry, where fluorinated heterocycles have become increasingly important as drug candidates and lead compounds.

Role in Modern Organofluorine Chemistry

The significance of this compound in modern organofluorine chemistry stems from its embodiment of the fundamental principles that govern fluorinated organic compounds and their unique properties. The carbon-fluorine bonds present in the trifluoromethyl group represent some of the strongest bonds in organic chemistry, with an average bond energy of approximately 480 kilojoules per mole, significantly exceeding the strength of carbon-chlorine bonds at around 320 kilojoules per mole. This exceptional bond strength contributes to the thermal and chemical stability of fluorinated compounds, making them valuable in applications requiring resistance to harsh conditions or metabolic degradation. The carbon-fluorine bond length of approximately 1.4 Ångströms, combined with fluorine's van der Waals radius of 1.47 Ångströms, creates a compact substituent that closely resembles hydrogen in size while providing dramatically different electronic properties.

The electronic characteristics of the trifluoromethyl group arise from fluorine's position as the most electronegative element on the periodic table, with an electronegativity value of 3.98. This extreme electronegativity creates significant dipole moments in carbon-fluorine bonds, measuring approximately 1.41 Debye units, which profoundly influences the molecular properties and intermolecular interactions of fluorinated compounds. In the context of pyrazole chemistry, the trifluoromethyl substitution modifies the electronic distribution within the heterocyclic ring system, affecting both the basicity of the nitrogen atoms and the reactivity of the carbon positions. The electron-withdrawing nature of the trifluoromethyl group increases the acidity of the carboxylic acid functionality, making compounds like this compound particularly strong acids compared to their non-fluorinated analogs.

Table 2: Comparative Bond Properties in Organofluorine Chemistry

| Bond Type | Average Bond Energy (kJ/mol) | Bond Length (Å) | Electronegativity Difference |

|---|---|---|---|

| Carbon-Fluorine | 480 | 1.4 | 1.4 |

| Carbon-Chlorine | 320 | 1.8 | 0.6 |

| Carbon-Hydrogen | 410 | 1.1 | 0.4 |

| Carbon-Carbon | 350 | 1.5 | 0.0 |

The role of fluorinated pyrazoles in contemporary synthetic chemistry extends beyond their fundamental properties to encompass their applications as building blocks for more complex molecular architectures. The unique combination of stability, reactivity, and electronic properties makes compounds like this compound valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. The trifluoromethyl group serves as a bioisostere for methyl or chloride substituents, allowing chemists to fine-tune the properties of lead compounds while maintaining similar steric requirements. This approach has proven particularly successful in drug discovery, where the incorporation of fluorinated heterocycles has led to numerous approved medications with enhanced efficacy and improved pharmacokinetic profiles.

The synthesis and handling of fluorinated pyrazoles like this compound requires specialized knowledge of organofluorine chemistry methodologies and safety considerations. Modern synthetic approaches often employ trifluoroacetimidoyl chlorides and related derivatives as convenient sources of trifluoromethyl-containing building blocks, enabling the efficient construction of complex fluorinated heterocycles through cascade annulation reactions. These methodologies have made fluorinated pyrazoles more accessible to researchers and have contributed to their increasing prominence in chemical research and industrial applications. The continued development of new synthetic routes and applications for compounds like this compound reflects the ongoing importance of organofluorine chemistry in advancing both fundamental understanding and practical applications in modern chemistry.

属性

IUPAC Name |

5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O2/c1-2-3(5(12)13)4(11-10-2)6(7,8)9/h1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHUBQVNLBWQHPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1402447-01-1 | |

| Record name | 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用机制

Mode of Action

Pyrazole derivatives are known to interact with their targets through various mechanisms, including hydrogen bonding and hydrophobic interactions. The trifluoromethyl group may enhance the compound’s lipophilicity, potentially influencing its interaction with targets.

Biochemical Pathways

Pyrazole derivatives are known to be involved in a wide range of biochemical pathways due to their diverse biological activities

Pharmacokinetics

The presence of the trifluoromethyl group may enhance the compound’s lipophilicity, potentially influencing its absorption and distribution

Result of Action

Given the diversity of biological activities associated with pyrazole derivatives, this compound could potentially have a wide range of effects

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. .

生物活性

5-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS: 1402447-01-1) is a compound of significant interest in medicinal and agricultural chemistry due to its diverse biological activities. This pyrazole derivative is characterized by its trifluoromethyl group, which enhances its pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications.

The chemical formula of this compound is with a molecular weight of 194.11 g/mol. Its structure includes a methyl group and a trifluoromethyl group attached to the pyrazole ring, which contributes to its unique properties.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1402447-01-1 |

| Molecular Formula | C6H5F3N2O2 |

| Molecular Weight | 194.11 g/mol |

| Purity | 97% |

The biological activity of this compound has been linked to several mechanisms:

- Anti-inflammatory Activity : Research indicates that pyrazole derivatives exhibit potent anti-inflammatory effects. For instance, compounds similar to this compound have shown significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory process .

- Antimicrobial Properties : The compound has demonstrated efficacy against various pathogens, suggesting its potential as an antimicrobial agent . The trifluoromethyl group enhances lipophilicity, aiding in membrane penetration and increasing bioactivity.

- Fungicidal Applications : There are indications that this compound can be utilized in fungicidal formulations. The presence of the trifluoromethyl group contributes to improved fungicidal action at lower concentrations .

Case Studies and Research Findings

Several studies have evaluated the biological effects of pyrazole derivatives, including those closely related to this compound:

- Anti-inflammatory Studies : A study found that certain pyrazole derivatives exhibited selective COX-2 inhibition with high potency (IC50 values in the low micromolar range), suggesting that modifications like the trifluoromethyl group can enhance anti-inflammatory properties .

- Safety Profile : Toxicological assessments indicated that some compounds derived from this scaffold displayed minimal toxicity in vivo, with LD50 values exceeding 2000 mg/kg in rodent models, suggesting a favorable safety profile for therapeutic use .

Table 2: Biological Activity Summary

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of pyrazole-4-carboxylic acids are heavily influenced by substituents at positions 1, 3, and 3. Below is a comparative analysis of key analogues:

Table 1: Structural and Physical Properties of Selected Pyrazole-4-carboxylic Acids

Key Observations:

Substituent Position and Bioactivity: The presence of a trifluoromethyl (CF₃) group at position 3 enhances metabolic stability and lipophilicity, making it favorable for drug design . Methyl vs. Phenyl at N1: The 1-methyl derivative (CAS 113100-53-1) exhibits a high melting point (203°C) , whereas 1-phenyl analogues (e.g., HUDDEQ) may exhibit altered pharmacokinetics due to increased aromaticity . Amino vs.

Physicochemical Properties :

准备方法

Pyrazole Ring Formation via Hydrazine and Trifluoromethyl Precursors

One well-documented approach involves the reaction of trifluoroacetyl-containing compounds with methyl hydrazine under acidic conditions to form the pyrazole ring selectively.

For example, ethyl trifluoroacetate (ETFAA) dissolved in acetic acid is reacted with aqueous methyl hydrazine at low temperatures (around 10 °C), followed by stirring at room temperature and heating to 80 °C for several hours. This method yields 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol with high selectivity and an 86.5% yield, which is a close structural analog and intermediate toward the target acid.

The selectivity of isomer formation is crucial, with the ratio of isomers defined by activation energy differences. Optimizing reaction conditions can enhance the selectivity to a 96:4 ratio favoring the desired isomer.

Decarboxylation and Functional Group Transformations

Decarboxylation of pyrazole-4-carboxylic acid derivatives is a key step in modifying or preparing related pyrazole compounds.

A patented procedure describes efficient decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives, which include trifluoromethyl substituents. This method avoids drawbacks of earlier low-yield techniques by using copper powder in quinoline or neat heating, which had yields as low as 30%-32%.

The improved method involves controlled heating and use of suitable catalysts or solvents to achieve higher yields and selectivity in decarboxylation, crucial for preparing 3,5-bis(haloalkyl)-pyrazoles, which are building blocks for crop protection chemicals.

Comparative Yield and Selectivity Data

Key Research Findings and Notes

The method involving ETFAA and methyl hydrazine is notable for its high yield and selectivity, making it a preferred route to intermediates closely related to 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.

Decarboxylation steps are critical for modifying pyrazole carboxylic acids but have traditionally suffered from low yields. Recent patented improvements provide more efficient protocols, particularly for haloalkyl-substituted pyrazoles, which include trifluoromethyl groups.

The selectivity of isomer formation during pyrazole synthesis can be manipulated by reaction conditions, influencing the activation energy barriers of competing pathways.

The trifluoromethyl group, being electron-withdrawing, influences both the reactivity and stability of intermediates and final products, necessitating careful control of reaction parameters.

常见问题

Basic: What are the standard synthetic protocols for preparing 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid and its derivatives?

The synthesis typically involves cyclocondensation reactions starting from substituted hydrazines and β-keto esters. For example, 5-substituted pyrazole-4-carboxylic acid esters can be synthesized by reacting 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester with acid anhydrides or chlorides under reflux conditions . Key steps include:

- Reagents : NaOH, CS₂, DMF (for introducing thiol groups).

- Conditions : Controlled temperature (e.g., 0°C for thiolation, reflux for acylation).

- Purification : Ethanol recrystallization or column chromatography.

A representative synthetic pathway is outlined below:

| Step | Reagents/Conditions | Intermediate | Yield (%) |

|---|---|---|---|

| 1 | NaOH, CS₂, DMF, 0°C | Thiolated intermediate | 75–85 |

| 2 | (CH₃)₂SO₄, 10–15°C | Methylsulfanyl derivative | 80–90 |

| 3 | R-NH-NH₂, ethanol reflux | Pyrazole core | 60–70 |

Basic: Which spectroscopic and analytical methods are critical for characterizing this compound?

Characterization relies on:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., trifluoromethyl protons appear as singlets due to coupling with fluorine) .

- IR Spectroscopy : Identification of carboxylic acid C=O stretches (~1700 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₇H₆F₃N₂O₂: 231.0352) .

- Elemental Analysis : Ensures ≥95% purity by C/H/N/F ratios .

Advanced: How is X-ray crystallography employed to resolve structural ambiguities in fluorinated pyrazole derivatives?

Single-crystal X-ray diffraction is critical for confirming regiochemistry and hydrogen-bonding networks. For example:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 294 K .

- Refinement : SHELXL software refines anisotropic displacement parameters, achieving R-factors <0.08 .

- Key Metrics : Bond lengths (e.g., C-F = 1.34 Å) and torsion angles validate steric effects of trifluoromethyl groups .

Advanced: How do structural modifications (e.g., substituent position) influence biological activity?

Structure-activity relationship (SAR) studies reveal:

- Trifluoromethyl Position : Derivatives with 3-(trifluoromethyl) groups exhibit enhanced lipophilicity, improving membrane permeability .

- Carboxylic Acid Moieties : Essential for binding to target enzymes (e.g., cyclooxygenase-2 in anti-inflammatory assays) .

| Derivative | Substituent | IC₅₀ (COX-2 Inhibition, μM) |

|---|---|---|

| Parent compound | 3-CF₃, 4-COOH | 12.5 |

| Analog (4-CH₃) | 3-CF₃, 4-CH₃ | >100 |

Advanced: What methodological approaches are used to evaluate pharmacological activity?

- In Vivo Analgesic Testing : Eddy’s hot-plate assay (55°C) with dose ranges of 25–100 mg/kg .

- Anti-inflammatory Models : Carrageenan-induced paw edema in rats, measuring inhibition (%) at 6h post-administration .

- Ulcerogenicity : Gastric lesion scoring after 7-day oral dosing .

Advanced: What analytical challenges arise due to fluorine atoms, and how are they addressed?

- NMR Complexity : ¹⁹F NMR (at 470 MHz) decouples F-F splitting; chemical shifts range from -60 to -70 ppm for CF₃ groups .

- Chromatography : Use of reverse-phase HPLC with trifluoroacetic acid (TFA) modifiers to improve peak resolution .

Advanced: How can computational modeling predict interactions with biological targets?

- Docking Studies : AutoDock Vina simulates binding to proteins (e.g., farnesoid X receptor), scoring ΔG values ≤-8.5 kcal/mol .

- QM/MM Calculations : Optimize transition states for enzyme inhibition (e.g., DFT/B3LYP/6-31G**) .

Advanced: How is regioselectivity controlled during pyrazole ring formation?

- Thermodynamic Control : Prolonged reflux favors the 3-CF₃ isomer due to lower steric strain .

- Kinetic Control : Low-temperature reactions (0–5°C) favor 5-CF₃ derivatives .

Advanced: What stability considerations are critical for storage and handling?

- Temperature : Store at +4°C to prevent decarboxylation .

- Light Sensitivity : Amber vials avoid photodegradation of the pyrazole ring .

Advanced: Why are fluorine atoms strategically important in this compound’s design?

- Electron-Withdrawing Effects : The CF₃ group increases acidity (pKa ~3.5 for COOH), enhancing solubility in physiological pH .

- Metabolic Stability : C-F bonds resist oxidative metabolism, prolonging half-life in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。